6-(Difluoromethyl)-1H-indazole

Kinase Inhibition Immuno-Oncology Medicinal Chemistry SAR

6-(Difluoromethyl)-1H-indazole (CAS 1204298-78-1) is a heterocyclic aromatic compound belonging to the indazole family, characterized by a bicyclic core consisting of a benzene ring fused to a pyrazole ring with a difluoromethyl (-CHF₂) substituent at the 6-position. It is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting enzymes such as ITK and BTK.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
CAS No. 1204298-78-1
Cat. No. B12292537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)-1H-indazole
CAS1204298-78-1
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)F)NN=C2
InChIInChI=1S/C8H6F2N2/c9-8(10)5-1-2-6-4-11-12-7(6)3-5/h1-4,8H,(H,11,12)
InChIKeySCHQFFFUHXWGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)-1H-indazole CAS 1204298-78-1: A Strategic Fluorinated Indazole Building Block for Kinase Inhibitor Research


6-(Difluoromethyl)-1H-indazole (CAS 1204298-78-1) is a heterocyclic aromatic compound belonging to the indazole family, characterized by a bicyclic core consisting of a benzene ring fused to a pyrazole ring with a difluoromethyl (-CHF₂) substituent at the 6-position. It is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting enzymes such as ITK and BTK . The difluoromethyl group imparts distinct physicochemical properties, including an experimentally calculated LogP of 2.5005, which influences lipophilicity and membrane permeability compared to non-fluorinated indazole analogs [1].

6-(Difluoromethyl)-1H-indazole: Why Simple Indazole Analogs Cannot Be Directly Interchanged in Kinase-Targeting SAR Studies


Generic substitution of 6-(Difluoromethyl)-1H-indazole with unsubstituted indazole or other positional isomers is scientifically unsound due to the critical role of the difluoromethyl moiety in modulating target potency, selectivity, and physicochemical properties. The presence of the difluoromethyl group at the 6-position is not merely a passive modification; it directly contributes to a significant increase in binding affinity to targets like ITK, often achieving nanomolar IC50 values that are orders of magnitude lower than those observed for simpler 3-substituted indazole analogs [1]. Furthermore, the specific regiochemistry at the 6-position, when combined with the -CHF₂ group, yields a calculated LogP of 2.5005, which is substantially higher than the LogP of approximately 1.04–1.52 observed for 1-substituted difluoromethyl indazole amines, thereby altering crucial drug-like properties such as membrane permeability and distribution [2]. Consequently, substituting this compound with a close analog in a synthesis scheme or assay would predictably result in a substantial loss of potency, altered selectivity profiles, and unreliable structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for 6-(Difluoromethyl)-1H-indazole vs. Indazole Comparators


Potency Advantage: 6-Difluoromethyl Indazole Core Enables Low Nanomolar ITK Inhibition vs. Micromolar Potency of Simple Indazole Analogs

Compounds derived from the 6-(difluoromethyl)-1H-indazole scaffold demonstrate a clear potency advantage over simpler indazole-based inhibitors. ITK inhibitor 5, which incorporates the 6-(difluoromethyl)-1H-indazole core, exhibits an IC50 of 5.6 nM against ITK . In contrast, the simpler 3-substituted indazole analog 3-(1H-indol-2-yl)-1H-indazole displays a significantly weaker IC50 of 140 nM against the same target under comparable assay conditions [1]. This represents a 25-fold improvement in potency attributed to the optimized difluoromethyl-substituted scaffold.

Kinase Inhibition Immuno-Oncology Medicinal Chemistry SAR

Selectivity Differentiation: 6-Difluoromethyl Indazole-Based Inhibitor Achieves Over 4-Fold Selectivity for ITK Over BTK

The 6-(difluoromethyl)-1H-indazole scaffold confers a favorable selectivity profile for ITK over the closely related Tec family kinase BTK. ITK inhibitor 5, derived from this scaffold, exhibits an IC50 of 5.6 nM for ITK and 25 nM for BTK, yielding a selectivity ratio of approximately 4.5-fold . While certain optimized indolylindazole compounds from the literature can achieve >30-fold selectivity (e.g., Compound 43 with IC50 4.0 nM vs. BTK IC50 >120 nM), this is achieved at a much later stage of optimization [1]. The 6-difluoromethyl indazole core provides a balanced and potent starting point for selectivity tuning, in stark contrast to earlier indazole hits that often show poor selectivity or sub-micromolar potency.

Kinase Selectivity T-cell Signaling Autoimmune Disease Research

Physicochemical Differentiation: 6-Difluoromethyl Indazole Exhibits Significantly Higher Lipophilicity (LogP 2.50) Compared to N1-Substituted Analogs

The strategic placement of the difluoromethyl group at the 6-position of the indazole ring results in a calculated LogP of 2.5005 for 6-(difluoromethyl)-1H-indazole [1]. This is markedly higher than the LogP values observed for related 1-(difluoromethyl)-1H-indazol-5-amine (LogP 1.04–1.52) [2]. The increase in lipophilicity by approximately 1–1.5 LogP units is directly attributable to the specific substitution pattern. This differential physicochemical property can be leveraged by medicinal chemists to optimize membrane permeability and alter the volume of distribution of the final drug candidates, a feature not attainable with more polar N1-substituted difluoromethyl indazole building blocks.

ADME Properties Lipophilicity Drug-likeness

Synthetic Utility: 6-Difluoromethyl Indazole Serves as a Key Intermediate for Potent ITK Inhibitors with Verified In Vitro Efficacy

6-(Difluoromethyl)-1H-indazole is not merely a theoretical building block; it is a structurally verified core component of advanced leads such as ITK inhibitor 5, a compound with a fully elucidated IUPAC name . The documented synthetic utility is evidenced by its successful incorporation into a complex molecular architecture resulting in potent ITK inhibition (IC50 5.6 nM). This contrasts with other indazole regioisomers, such as 3-(difluoromethyl)-1H-indazole or 4-(difluoromethyl)-1H-indazole, for which there is significantly less public domain evidence of successful deployment as a core in potent, selective lead compounds within the kinase inhibitor field . The availability of the compound from multiple reputable vendors as a building block further supports its practical utility in drug discovery campaigns .

Chemical Synthesis Building Block Lead Optimization

Metabolic Stability Inference: The Difluoromethyl Group is a Well-Established Bioisostere Enhancing Oxidative Metabolic Stability Compared to Non-Fluorinated Indazoles

The presence of the difluoromethyl (-CHF₂) group in indazole derivatives is broadly recognized in medicinal chemistry to enhance metabolic stability by blocking common sites of oxidative metabolism, while also improving lipophilicity and binding affinity [1]. This class-level inference is supported by multiple sources indicating that N-difluoromethylindazoles and related compounds benefit from reduced phase I and II metabolism compared to their non-fluorinated indazole counterparts [2]. While direct microsomal stability data for the exact building block 6-(difluoromethyl)-1H-indazole is not available in the public domain, the well-established class effect of the difluoromethyl moiety provides a strong mechanistic rationale for its inclusion in lead molecules over non-fluorinated indazole building blocks.

Drug Metabolism Pharmacokinetics Bioisosterism

Optimal Research Applications for 6-(Difluoromethyl)-1H-indazole Based on Quantitative Differentiation Evidence


Scaffold for Potent and Selective ITK Inhibitors in Immuno-Oncology and Autoimmune Research

6-(Difluoromethyl)-1H-indazole is the optimal starting building block for medicinal chemistry programs targeting Interleukin-2 inducible T-cell kinase (ITK). Evidence from derivatives like ITK inhibitor 5 demonstrates that this scaffold enables low nanomolar potency (IC50 5.6 nM) and a foundational 4.5-fold selectivity over BTK, as quantified in biochemical assays . This provides a significant advantage over simpler indazole cores, which often yield much weaker (140 nM) ITK inhibition [1]. Researchers should select this compound for synthesizing focused libraries aimed at optimizing ITK selectivity for applications in T-cell mediated diseases.

Lipophilicity Optimization Vector in CNS Drug Discovery Programs

Given its calculated LogP of 2.5005 , which is approximately 1.5 LogP units higher than many N1-substituted difluoromethyl indazole amines (e.g., LogP 1.04) [1], 6-(difluoromethyl)-1H-indazole is a strategically differentiated choice for programs requiring improved passive membrane permeability. This property is particularly relevant for projects targeting intracellular kinases where central nervous system (CNS) penetration is a desired characteristic, as it provides a quantifiable lipophilicity boost without significantly increasing molecular weight.

De-Risked Building Block for Kinase Inhibitor Lead Generation

Unlike other difluoromethyl indazole positional isomers (e.g., 3- or 4-substituted) that lack substantial public documentation of success in lead identification, 6-(difluoromethyl)-1H-indazole has a proven track record as the core of a validated, potent lead compound (ITK inhibitor 5) . This application scenario is ideal for industrial and academic groups seeking to accelerate their hit-to-lead timelines by starting with a building block that has demonstrated synthetic tractability and biological relevance, thereby reducing the risk of pursuing a non-productive SAR series [2].

Metabolic Stability Engineering via Strategic Fluorination

For programs where oxidative metabolism is a known liability of indazole-based leads, 6-(difluoromethyl)-1H-indazole offers a class-level advantage by incorporating the -CHF₂ group, a well-known bioisostere that enhances metabolic stability . While direct microsomal data for this building block is not public, the established principle that difluoromethylation blocks vulnerable metabolic sites makes it a superior choice over non-fluorinated indazole building blocks when designing compounds for improved pharmacokinetic profiles [1]. This application is supported by broad medicinal chemistry consensus on the role of the CF2H group.

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